molecular formula C11H14O5 B1465268 Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate CAS No. 1107630-95-4

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate

Cat. No.: B1465268
CAS No.: 1107630-95-4
M. Wt: 226.23 g/mol
InChI Key: CFQATXCVAZBXQX-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate (CAS: 1107630-95-4, MFCD31614063) is a synthetic aromatic ester featuring a central phenoxy ring substituted with hydroxymethyl groups at the 3- and 5-positions, linked to a methyl acetate moiety via an ether bond . It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functional polymers. Its purity is typically ≥95% in commercial supplies .

Properties

IUPAC Name

methyl 2-[3,5-bis(hydroxymethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-11(14)7-16-10-3-8(5-12)2-9(4-10)6-13/h2-4,12-13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQATXCVAZBXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Etherification Using Haloacetate Esters

One common approach is the nucleophilic substitution of 3,5-bis(hydroxymethyl)phenol with methyl chloroacetate or methyl bromoacetate under basic conditions. The phenolic oxygen acts as a nucleophile attacking the electrophilic carbon of the haloacetate, forming the ether linkage.

  • Reaction Conditions:

    • Base: Potassium carbonate or sodium carbonate to deprotonate the phenol.
    • Solvent: Polar aprotic solvents such as acetone or acetonitrile.
    • Temperature: Mild heating (50–80 °C) to facilitate substitution.
  • Key Notes:

    • The hydroxymethyl groups remain unreacted due to their lower nucleophilicity compared to the phenol.
    • Excess base and controlled temperature prevent side reactions such as ester hydrolysis or polymerization.
  • Example Reaction:

Reagents Conditions Yield (%) Notes
3,5-bis(hydroxymethyl)phenol + methyl bromoacetate + K2CO3 Acetone, reflux, 6 h 70–85 Selective etherification, minimal side products

This method is supported by general phenolic etherification protocols described in patent literature for related phenolic monoesters.

Protection/Deprotection Strategy

In cases where the hydroxymethyl groups are prone to side reactions, a protection strategy is employed:

  • Step 1: Protect hydroxymethyl groups as acetals or silyl ethers.
  • Step 2: Perform etherification at the phenol with methyl haloacetate.
  • Step 3: Remove protecting groups under mild acidic or fluoride ion conditions.

This multi-step approach ensures high purity and yield of the target compound but adds complexity.

Research Findings and Data Analysis

A review of relevant literature and patents reveals the following insights:

Aspect Details
Reagent Selection Potassium carbonate preferred for base; acetone or acetonitrile as solvents.
Reaction Time & Temperature Typically 4–8 hours at 50–80 °C for optimal conversion.
Purification Extraction with ethyl acetate, drying over anhydrous sodium sulfate, solvent removal by rotary evaporation.
Yield Range 70–85% depending on purity and reaction conditions.
Side Reactions Minimal; potential ester hydrolysis or polymerization if conditions are harsh.
Characterization Confirmed by NMR, IR, and mass spectrometry to verify ether linkage and hydroxymethyl groups intact.

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Notes
Direct Etherification Simple, fewer steps, cost-effective Requires careful control to avoid side reactions 70–85 Most commonly used method
Protection/Deprotection High purity, protects sensitive groups Multi-step, time-consuming 60–75 Used when hydroxymethyl groups are reactive
Enzymatic/Biocatalytic Environmentally friendly, mild conditions Limited reports, scale-up challenges N/A Emerging method, needs optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-bis(formyl)phenoxyacetic acid or 3,5-bis(carboxy)phenoxyacetic acid.

    Reduction: Formation of 2-(3,5-bis(hydroxymethyl)phenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the phenoxyacetate moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent patterns, aliphatic chain length, and functional group variations. Key findings from literature and experimental data are summarized below:

Substituent Effects: Hydroxymethyl vs. Trifluoromethyl Groups

  • Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (CAS: 87964-31-6) replaces hydroxymethyl groups with electron-withdrawing trifluoromethyl (CF₃) groups. This substitution drastically alters physicochemical properties: Solubility: The CF₃ groups increase hydrophobicity, reducing water solubility compared to the hydrophilic hydroxymethyl groups in the target compound . Reactivity: The electron-deficient aromatic ring in the trifluoromethyl derivative enhances electrophilic substitution resistance but lowers nucleophilic reactivity . Applications: The trifluoromethyl variant is favored in agrochemicals and materials science for its stability, whereas the hydroxymethyl analog is more suited for biomedical applications due to its hydrogen-bonding capability .

Aliphatic Chain Length Variations

  • Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate (CAS: 1239587-43-9) introduces a pentylene spacer between the phenoxy and acetate groups. Thermal Stability: Odd-numbered chains (e.g., pentylene) exhibit lower melting points compared to even-numbered analogs due to repulsive H···H interactions in crystal packing, as demonstrated in bis[2-(hydroxymethyl)phenoxy]alkylene compounds (e.g., Do5OH vs. Do4OH) .

Functional Group Modifications: Methoxyimino vs. Hydroxymethyl

  • Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24) incorporates a methoxyimino group adjacent to the hydroxymethylphenoxy moiety. Antioxidant Activity: Non-planar structures (common in methoxyimino derivatives) exhibit moderate antioxidant activity, whereas hydroxymethyl-substituted compounds prioritize hydrogen-bond-mediated interactions .

Data Tables: Structural and Property Comparison

Compound Name (CAS) Substituents/Functional Groups Aliphatic Chain Length Melting Point (°C) Key Applications
Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate (1107630-95-4) 3,5-di(hydroxymethyl)phenoxy, methyl acetate Ethylene Not reported Pharmaceutical intermediates
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (87964-31-6) 3,5-di(trifluoromethyl)phenoxy Ethylene Not reported Agrochemicals, polymers
Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate (1239587-43-9) 3,5-di(hydroxymethyl)phenoxy, pentanoate Pentylene 85–87 (estimated) Flexible linkers in drug design
1,2-bis[2-(hydroxymethyl)phenoxy]pentylene (Do5OH) Bis(hydroxymethyl)phenoxy Pentylene 112–114 Model for odd–even effect studies

Key Research Findings

  • Odd–Even Effect: Odd-numbered aliphatic chains (e.g., pentylene) in bis(hydroxymethyl)phenoxy derivatives reduce melting points by 10–15°C compared to even-numbered chains due to destabilizing H···H interactions, despite higher packing density .
  • Electron-Withdrawing vs. Donating Groups : Trifluoromethyl substituents enhance thermal and oxidative stability but limit solubility in polar solvents, whereas hydroxymethyl groups improve biocompatibility .
  • Synthetic Utility: The target compound’s hydroxymethyl groups enable facile derivatization (e.g., esterification, etherification), making it a versatile scaffold compared to rigid methoxyimino analogs .

Biological Activity

Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate (CAS Number: 1107630-95-4) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of phenoxyacetic acid characterized by the presence of two hydroxymethyl groups at the 3 and 5 positions of the phenyl ring. Its molecular formula is C11H14O5, indicating the presence of hydroxyl and ester functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites on target proteins, while the phenoxyacetate moiety can engage with hydrophobic regions. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating notable effectiveness:

  • Bacterial Inhibition : The compound showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, it had minimum inhibitory concentration (MIC) values comparable to known antimicrobial agents.
  • Fungal Activity : It also exhibited antifungal properties against common strains such as Candida albicans, suggesting potential applications in treating fungal infections.
MicroorganismMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.039

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in colorectal cancer models. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines expressing wild-type p53:

  • Cell Line Studies : In experiments involving HCT116 colon cancer cells, the compound demonstrated an IC50 value indicative of effective growth inhibition.
  • Mechanistic Insights : The modulation of p53 activity was noted, enhancing its stability and transcriptional capabilities, which are crucial for tumor suppression.
Cell LineIC50 (µM)
HCT116 p53 +/+4.43
HCT116 p53 -/->23.50

Case Studies

  • Colorectal Cancer Research : A study examining the effects of this compound on colorectal cancer cells revealed that it synergizes with conventional chemotherapeutics like doxorubicin and cisplatin, enhancing their efficacy without increasing toxicity.
  • Antimicrobial Efficacy : In a comparative study of various monomeric alkaloids, this compound was highlighted for its superior antimicrobial activity against multiple strains, reinforcing its potential as a therapeutic agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate
Reactant of Route 2
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Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate

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